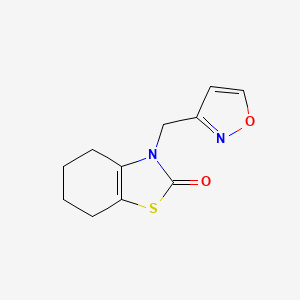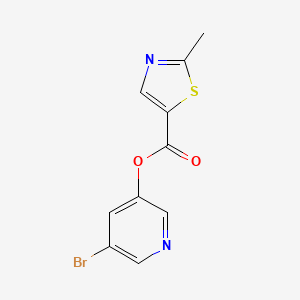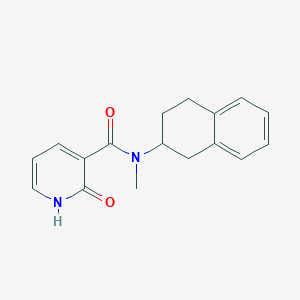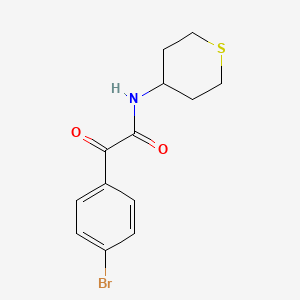
3-(1,2-Oxazol-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,2-Oxazol-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one, also known as OTB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzothiazolone derivatives, which have been found to exhibit a range of biological activities.
作用機序
The exact mechanism of action of 3-(1,2-Oxazol-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one is not fully understood, but it is believed to act through multiple pathways. 3-(1,2-Oxazol-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. Additionally, 3-(1,2-Oxazol-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the cellular response to oxidative stress.
Biochemical and Physiological Effects
3-(1,2-Oxazol-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. 3-(1,2-Oxazol-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one has also been found to reduce inflammation and oxidative stress, which are implicated in a range of diseases. In addition, 3-(1,2-Oxazol-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one has been shown to improve cognitive function and protect against neuronal damage.
実験室実験の利点と制限
One advantage of using 3-(1,2-Oxazol-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one in lab experiments is its wide range of biological activities, which make it a versatile compound for studying various disease pathways. Additionally, 3-(1,2-Oxazol-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one has been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development. However, one limitation of using 3-(1,2-Oxazol-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one in lab experiments is its relatively high cost compared to other compounds. Additionally, further studies are needed to fully understand the mechanism of action of 3-(1,2-Oxazol-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one and its potential side effects.
将来の方向性
There are several future directions for the study of 3-(1,2-Oxazol-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one. One area of research is the development of 3-(1,2-Oxazol-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of 3-(1,2-Oxazol-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-(1,2-Oxazol-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one and its potential applications in the treatment of neurodegenerative diseases.
合成法
The synthesis of 3-(1,2-Oxazol-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one involves the reaction of 3-(chloromethyl)oxazole with 2-aminothiophenol in the presence of a base. The resulting product is then treated with acetic anhydride to obtain 3-(1,2-Oxazol-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one. This synthesis method has been described in detail in various research articles and has been found to be efficient and reproducible.
科学的研究の応用
3-(1,2-Oxazol-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one has been studied extensively for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. 3-(1,2-Oxazol-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
3-(1,2-oxazol-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c14-11-13(7-8-5-6-15-12-8)9-3-1-2-4-10(9)16-11/h5-6H,1-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPIBRQRAQOQHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N(C(=O)S2)CC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,2-Oxazol-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(3,5-Dimethylphenyl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7594481.png)

![1-Methyl-3-[(2-methyl-1,3-thiazol-5-yl)methylsulfanyl]pyrrolidin-2-one](/img/structure/B7594493.png)
![N-[1-(3-fluorophenyl)piperidin-3-yl]oxolane-3-carboxamide](/img/structure/B7594496.png)
![1-[2-(2,4-Difluorophenyl)-2-hydroxypropyl]-3-[(6-methylpyridin-3-yl)methyl]urea](/img/structure/B7594501.png)
![N-[1-(3-fluorophenyl)piperidin-3-yl]pyridine-3-carboxamide](/img/structure/B7594505.png)
![[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]methanol](/img/structure/B7594519.png)
![3-methyl-N-[1-(1,3-thiazol-2-yl)cyclopentyl]thiophene-2-carboxamide](/img/structure/B7594523.png)
![1-Benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile](/img/structure/B7594526.png)
![N-(pyridin-2-ylmethyl)-2-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]acetamide](/img/structure/B7594529.png)



